1H-Thieno[2,3-d][1,3]oxazine-2,4-dione
Overview
Description
1H-Thieno[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by a fused ring system containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione can be synthesized through various methods. One common approach involves the [4 + 2] annulation of carbon dioxide or carbonyl sulfide with allenamides under mild reaction conditions . This method is notable for its high regio- and chemo-selectivity, step-economy, and scalability.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of organocatalysts and mild reaction conditions makes the process efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1H-Thieno[2,3-d][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
1H-Thieno[3,2-d][1,3]oxazine-2,4-dione: Similar in structure but differs in the position of the heteroatoms.
6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4-dione:
Uniqueness: 1H-Thieno[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1H-Thieno[2,3-d][1,3]oxazine-2,4-dione is a bicyclic compound with significant biological activity. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a precursor for synthesizing bioactive compounds. This article reviews the biological activities of this compound, focusing on its pharmacological properties, synthesis methods, and case studies that highlight its efficacy against various diseases.
- Molecular Formula : C₆H₃N₁O₃S
- Molecular Weight : 169.16 g/mol
- CAS Number : 103979-54-0
- Melting Point : >300 °C
- Boiling Point : ~274.8 °C
The compound is known for its stability under various conditions but is sensitive to light and moisture, necessitating careful storage in dark and inert environments .
Pharmacological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, compounds synthesized from this compound have demonstrated effectiveness against various bacterial strains .
- Anticancer Properties : Research indicates that derivatives can inhibit cancer cell growth. A notable study found that certain analogs inhibited multiple cancer cell lines (MCF-7, A549) with IC50 values as low as 0.94 μM without toxic effects on normal cells .
- PI3K Inhibition : The compound has been identified as a potential pharmaceutical intermediate for developing PI3K inhibitors, which are crucial in cancer therapy due to their role in regulating cell growth and metabolism.
Synthesis Methods
The synthesis of this compound can be achieved through several methods including:
- One-Pot Reactions : This method involves the reaction of thieno derivatives with appropriate reagents to yield the desired oxazine structure.
- Substitution Reactions : Various substituents can be introduced to modify the biological activity and enhance pharmacological properties.
Table 1: Summary of Biological Activities
Case Study Example
In a study conducted by Arshad et al., a series of 1-(substituted-phenylsulfonyl)-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones were synthesized and evaluated for their biological activity. The results indicated that these compounds exhibited significant antibacterial effects and reduced toxicity compared to existing treatments. The study concluded that the structural modifications made to the thieno[2,3-d][1,3]oxazine core enhanced its bioactivity profile .
Properties
IUPAC Name |
1H-thieno[2,3-d][1,3]oxazine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO3S/c8-5-3-1-2-11-4(3)7-6(9)10-5/h1-2H,(H,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNJLKYQXUBRHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103979-54-0 | |
Record name | 1H,2H,4H-thieno[2,3-d][1,3]oxazine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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